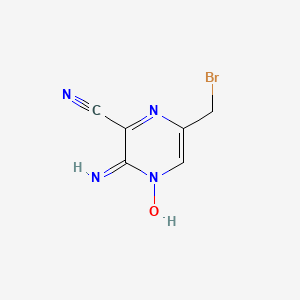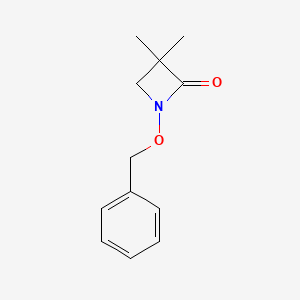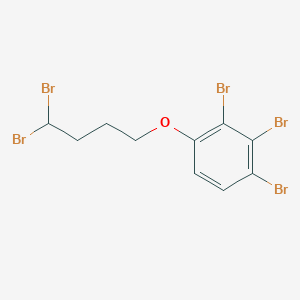
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene is a brominated organic compound characterized by the presence of multiple bromine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 1,2,3-tribromobenzene with 4,4-dibromobutanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like dichloromethane to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher yields and better control over reaction conditions. The use of automated systems and advanced monitoring techniques helps in optimizing the production process and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures (above 100°C).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Phenolic compounds.
Oxidation: Carboxylic acids.
Reduction: Less brominated derivatives.
Scientific Research Applications
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with electron-rich sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and designing inhibitors .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Tribromobenzene: A simpler brominated benzene derivative with three bromine atoms.
1,2,4-Tribromobenzene: Another isomer of tribromobenzene with different bromine atom positions.
1,3,5-Tribromobenzene: An isomer with a symmetrical arrangement of bromine atoms.
Uniqueness
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene is unique due to the presence of an additional butoxy group with bromine atoms, which imparts distinct chemical properties and reactivity compared to simpler tribromobenzene derivatives. This structural complexity allows for a wider range of applications and interactions in various chemical and biological systems .
Properties
CAS No. |
66500-91-2 |
|---|---|
Molecular Formula |
C10H9Br5O |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
1,2,3-tribromo-4-(4,4-dibromobutoxy)benzene |
InChI |
InChI=1S/C10H9Br5O/c11-6-3-4-7(10(15)9(6)14)16-5-1-2-8(12)13/h3-4,8H,1-2,5H2 |
InChI Key |
POKFMCNMGXNOEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCCCC(Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


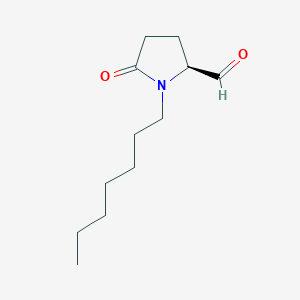
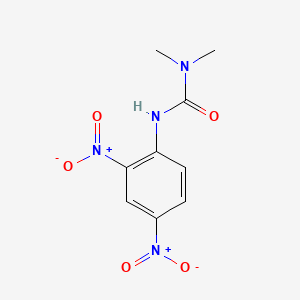


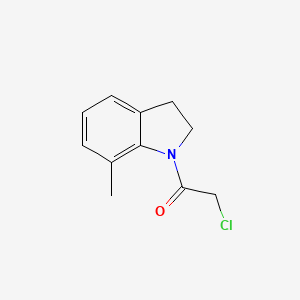
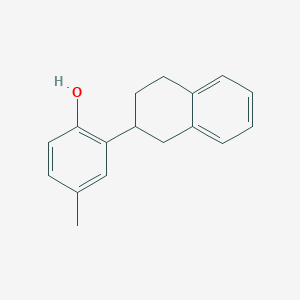
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea](/img/structure/B14467265.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)


